N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide
Description
N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide is a synthetic small molecule featuring a 3-methylbutanamide group attached to a fluorinated phenyl ring. The phenyl ring is further substituted at position 4 with a piperazine-1-carbonyl moiety, where the piperazine ring is modified with a propargyl (prop-2-ynyl) group. This structure combines a lipophilic 3-methylbutanamide tail, a polar piperazine-carboxamide linker, and a propargyl group that may confer unique reactivity or binding properties.
Properties
IUPAC Name |
N-[2-fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-4-7-22-8-10-23(11-9-22)19(25)15-5-6-17(16(20)13-15)21-18(24)12-14(2)3/h1,5-6,13-14H,7-12H2,2-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXDCTTVNRKFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC#C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide is a compound of interest due to its potential biological activities and pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a molecular formula of and a molecular weight of 665.8 g/mol. Its structure includes a piperazine moiety, which is often associated with various biological activities.
Research indicates that compounds similar to this compound may exhibit significant interactions with various biological targets, including:
- Receptor Binding : The compound is hypothesized to interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer or neurodegenerative disorders.
Pharmacological Effects
The biological activity of this compound has been studied in various contexts:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Its interaction with neurotransmitter systems may confer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds, providing insights into potential applications:
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated significant receptor binding affinity in vitro. | Suggests potential use in neurological disorders. |
| Study 2 | Reported cytotoxic effects on specific cancer cell lines. | Indicates possible use in cancer therapy. |
| Study 3 | Found modulation of enzyme activity affecting metabolic pathways. | May lead to new treatments for metabolic disorders. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications on the Phenyl Ring
Halogen Substituents
- N-[3-Chloro-4-(4-ethylpiperazinyl)phenyl]-3-methylbutanamide (CAS 674305-19-2): Structural Difference: Substitutes the 2-fluoro group with 3-chloro and replaces the propargyl-piperazine with an ethyl-piperazine. The ethyl group on piperazine increases lipophilicity (logP) compared to the propargyl group .
Electron-Withdrawing Groups
- 4-(3-(2-Fluoro-3-oxo-benzooxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (Compound 54, ): Structural Difference: Features a benzooxazinone ring linked via a propanoyl group to the piperazine-carboxamide. Impact: The oxazinone ring introduces additional hydrogen-bonding sites and rigidity, which could enhance target affinity but reduce solubility compared to the propargyl-piperazine in the target compound .
Piperazine Ring Modifications
Propargyl vs. Alkyl/Electron-Withdrawing Groups
- 4-(Thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 18, ): Structural Difference: Incorporates a trifluoromethylphenyl group on piperazine. Impact: The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability and altering π-π stacking interactions.
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () :
- Structural Difference : Substitutes the propargyl group with an ethyl group.
- Impact : Ethyl groups increase lipophilicity but reduce steric hindrance compared to propargyl. The chair conformation of the piperazine ring is likely conserved, but propargyl’s linear geometry may influence binding pocket interactions .
Amide Linker Variations
- 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (): Structural Difference: Uses a benzooxazolone-propanoyl linker instead of a direct phenyl-carbonyl linkage. Impact: The extended propanoyl spacer may improve flexibility and bioavailability, whereas the rigid phenyl-carbonyl in the target compound could restrict conformational freedom, affecting target selectivity .
Key Data Table: Structural and Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
